molecular formula C15H13N3O4S B2416106 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide CAS No. 899995-59-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No. B2416106
CAS RN: 899995-59-6
M. Wt: 331.35
InChI Key: GTNNGESXRNICCS-UHFFFAOYSA-N
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Description

The benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of electron donor–acceptor (D–A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

A library of 26 D–A compounds based on the BTZ group has been synthesized . The donor groups were varied while keeping the BTZ acceptor group the same, allowing for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The BTZ motif is a strongly electron-accepting moiety and has received appreciable attention in the field of organic photovoltaics .


Chemical Reactions Analysis

These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the BTZ motif can be systematically modified by varying the donor groups .

Scientific Research Applications

Anticancer and Antioxidant Applications

  • Synthesis and Biological Activities : This compound is synthesized from commercially available materials and exhibits significant anticancer and antioxidant activities. Specifically, certain derivatives, such as esters and nitrile forms, demonstrate excellent antioxidant activity, and an isopropyl ester variant shows pronounced cytotoxic activity against hepatic cancer cells (Al-Fayez et al., 2022).

Anti-Inflammatory Applications

  • Molecular Docking and Anti-Inflammatory Efficacy : Research involving this compound shows its potential as a potent anti-inflammatory drug, supported by molecular docking studies. These studies indicate high binding affinities with the COX-1 enzyme, implying enhanced inhibition activity (Al-Fayez et al., 2022).

Antimicrobial Applications

  • Antifungal and Antibacterial Activities : Along with anticancer and anti-inflammatory properties, this compound has been tested for its antifungal and antibacterial activities against both Gram-positive and Gram-negative bacteria, showing effective results (Al-Fayez et al., 2022).

Synthesis and Chemical Properties

  • Density Functional Theory (DFT) Studies : The chemical properties and quantum factors of synthesized derivatives of this compound have been calculated based on DFT. This helps predict reactivity, and these predictions correlate well with experimental data, especially in terms of cytotoxic activity (Al-Fayez et al., 2022).

Future Directions

The use of the BTZ motif as potential visible-light organophotocatalysts has not received any in-depth study . This suggests a potential direction for future research.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-5-4-8-16-14(10)17-13(19)9-18-15(20)11-6-2-3-7-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNNGESXRNICCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide

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